Cas no 1082040-57-0 (Methyl 6-chloro-1H-indole-4-carboxylate)

Methyl 6-chloro-1H-indole-4-carboxylate is a versatile indole derivative widely used in pharmaceutical and organic synthesis. Its key advantages include a reactive ester group and a chloro-substituted indole core, enabling further functionalization for the development of bioactive compounds. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features make it a valuable intermediate in the synthesis of heterocyclic compounds, particularly in medicinal chemistry for the preparation of potential drug candidates. The presence of both electron-withdrawing (chloro) and electron-donating (ester) groups enhances its utility in regioselective reactions, offering precise control in complex synthetic pathways.
Methyl 6-chloro-1H-indole-4-carboxylate structure
1082040-57-0 structure
Product name:Methyl 6-chloro-1H-indole-4-carboxylate
CAS No:1082040-57-0
MF:C10H8ClNO2
MW:209.629021644592
MDL:MFCD11845461
CID:1036448

Methyl 6-chloro-1H-indole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-1H-Indole-4-carboxylic acid methyl ester
    • Methyl 6-chloro-1H-indole-4-carboxylate
    • Methyl 6-Chloro indole-4-carboxylate
    • 1H-Indole-4-carboxylic acid, 6-chloro-, Methyl ester
    • AK128518
    • DJXHUOUZHKUEKC-UHFFFAOYSA-N
    • Methyl 6-chloroindole-4-carboxylate
    • 1639AA
    • Methyl-6-Chloro indole-4-carboxylate
    • FCH1405952
    • ST2413478
    • AX8250580
    • MDL: MFCD11845461
    • Inchi: 1S/C10H8ClNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3
    • InChI Key: DJXHUOUZHKUEKC-UHFFFAOYSA-N
    • SMILES: ClC1=C([H])C(C(=O)OC([H])([H])[H])=C2C([H])=C([H])N([H])C2=C1[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Topological Polar Surface Area: 42.1

Methyl 6-chloro-1H-indole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1101880-1G
methyl 6-chloro-1H-indole-4-carboxylate
1082040-57-0 97%
1g
$95 2024-07-21
eNovation Chemicals LLC
Y1101880-5G
methyl 6-chloro-1H-indole-4-carboxylate
1082040-57-0 97%
5g
$180 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M47920-1g
Methyl 6-chloro-1H-indole-4-carboxylate
1082040-57-0
1g
¥816.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M47920-100mg
Methyl 6-chloro-1H-indole-4-carboxylate
1082040-57-0
100mg
¥216.0 2021-09-04
TRC
M340528-1mg
Methyl 6-Chloro-1H-indole-4-carboxylate
1082040-57-0
1mg
$ 50.00 2022-06-03
TRC
M340528-2mg
Methyl 6-Chloro-1H-indole-4-carboxylate
1082040-57-0
2mg
$ 65.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TH413-100mg
Methyl 6-chloro-1H-indole-4-carboxylate
1082040-57-0 97%
100mg
907CNY 2021-05-08
TRC
M340528-10mg
Methyl 6-Chloro-1H-indole-4-carboxylate
1082040-57-0
10mg
$ 95.00 2022-06-03
Alichem
A199007003-1g
Methyl 6-chloro-1H-indole-4-carboxylate
1082040-57-0 97%
1g
$468.65 2023-09-04
Aaron
AR0094PK-1g
1H-Indole-4-carboxylic acid, 6-chloro-, Methyl ester
1082040-57-0 98%
1g
$34.00 2025-02-10

Additional information on Methyl 6-chloro-1H-indole-4-carboxylate

Methyl 6-chloro-1H-indole-4-carboxylate (CAS No. 1082040-57-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 6-chloro-1H-indole-4-carboxylate (CAS No. 1082040-57-0) is a highly valuable intermediate in the realm of pharmaceutical synthesis, playing a pivotal role in the development of novel therapeutic agents. This compound, characterized by its chlorinated indole core structure, has garnered significant attention due to its versatility in medicinal chemistry applications.

The molecular structure of Methyl 6-chloro-1H-indole-4-carboxylate consists of an indole ring system substituted with a carboxylate ester at the 4-position and a chlorine atom at the 6-position. This specific arrangement of functional groups makes it an attractive building block for constructing more complex molecules. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, allowing for diverse chemical transformations that are essential for drug discovery.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Indoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. Among these derivatives, compounds featuring a chloro-substituted indole moiety have shown particular promise in preclinical studies. The chlorine atom not only serves as a handle for further functionalization but also contributes to the compound's binding affinity to biological targets.

The synthesis of Methyl 6-chloro-1H-indole-4-carboxylate typically involves multi-step organic reactions, often starting from readily available indole precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve high yields and purity. These techniques are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical manufacturing.

One of the most compelling aspects of Methyl 6-chloro-1H-indole-4-carboxylate is its utility in constructing heterocyclic scaffolds that are prevalent in many bioactive molecules. For instance, it has been utilized in the synthesis of indole-based kinase inhibitors, which are being explored as potential treatments for various cancers. The ability to modify the indole core at multiple positions allows chemists to fine-tune the pharmacological properties of these derivatives, leading to the development of more effective drugs.

Recent studies have highlighted the importance of optimizing reaction conditions to maximize the yield and minimize byproducts during the synthesis of Methyl 6-chloro-1H-indole-4-carboxylate. Researchers have employed computational chemistry techniques to predict optimal reaction pathways, thereby reducing experimental trial-and-error. These advancements not only improve efficiency but also contribute to more sustainable chemical processes by reducing waste and energy consumption.

The pharmaceutical industry continues to invest heavily in exploring new applications for indole derivatives like Methyl 6-chloro-1H-indole-4-carboxylate. Its role as a key intermediate underscores its significance in drug discovery pipelines. As our understanding of biological mechanisms grows, so does the demand for sophisticated molecular tools like this compound to address complex diseases.

In conclusion, Methyl 6-chloro-1H-indole-4-carboxylate (CAS No. 1082040-57-0) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists striving to develop innovative therapeutic solutions. With ongoing research uncovering new biological activities and synthetic strategies, this compound is poised to remain at the forefront of drug discovery efforts in the years to come.

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